7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzyl bromide with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazepin derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used extensively in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
4-bromobenzotrifluoride: Another compound with similar trifluoromethyl and bromine functionalities.
Uniqueness
7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific benzoxazepin ring structure combined with bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
7-bromo-4-[[3-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO2/c18-14-4-5-15-12(7-14)9-22(16(23)10-24-15)8-11-2-1-3-13(6-11)17(19,20)21/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYHZNADLSPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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